molecular formula C7H2ClF5O B13644683 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene

1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B13644683
M. Wt: 232.53 g/mol
InChI Key: VULSKFUWSJBFTN-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a chloromethoxy group

Preparation Methods

The synthesis of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene typically involves the chloromethylation of pentafluorobenzene. One common method includes the reaction of pentafluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents and conditions for these reactions vary, but they typically involve standard organic solvents and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene in various applications depends on its chemical reactivity. In organic synthesis, its reactivity is primarily driven by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the benzene ring and the chloromethoxy group. This makes it a versatile intermediate for nucleophilic substitution and other reactions .

Comparison with Similar Compounds

1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in the combination of the electron-withdrawing fluorine atoms and the reactive chloromethoxy group, which together enhance its utility in various chemical transformations and applications.

Properties

Molecular Formula

C7H2ClF5O

Molecular Weight

232.53 g/mol

IUPAC Name

1-(chloromethoxy)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C7H2ClF5O/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2

InChI Key

VULSKFUWSJBFTN-UHFFFAOYSA-N

Canonical SMILES

C(OC1=C(C(=C(C(=C1F)F)F)F)F)Cl

Origin of Product

United States

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